1-(Tert-butylcarbamoyl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid
CAS No.: 1184046-14-7
Cat. No.: VC3378395
Molecular Formula: C15H20N2O3
Molecular Weight: 276.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1184046-14-7 |
|---|---|
| Molecular Formula | C15H20N2O3 |
| Molecular Weight | 276.33 g/mol |
| IUPAC Name | 1-(tert-butylcarbamoyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid |
| Standard InChI | InChI=1S/C15H20N2O3/c1-15(2,3)16-14(20)17-9-5-7-10-11(13(18)19)6-4-8-12(10)17/h4,6,8H,5,7,9H2,1-3H3,(H,16,20)(H,18,19) |
| Standard InChI Key | HDSIURYKHMMYRW-UHFFFAOYSA-N |
| SMILES | CC(C)(C)NC(=O)N1CCCC2=C(C=CC=C21)C(=O)O |
| Canonical SMILES | CC(C)(C)NC(=O)N1CCCC2=C(C=CC=C21)C(=O)O |
Introduction
Chemical Structure and Identification
Molecular Formula and Weight
The molecular formula of 1-(Tert-butylcarbamoyl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is , with a molecular weight of 276.33 g/mol . This formula indicates the presence of a quinoline backbone modified by carbamoyl and carboxylic acid functional groups.
IUPAC Name and Synonyms
The IUPAC name for the compound is 1-(tert-butylcarbamoyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid . Synonyms include:
These identifiers are crucial for ensuring accurate recognition in chemical databases.
Structural Representation
The compound's structure features a quinoline ring system that is partially saturated (tetrahydro), a tert-butylcarbamoyl group attached to the nitrogen atom of the ring, and a carboxylic acid group at the fifth position. The SMILES notation for the compound is .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 276.33 g/mol |
| CAS Number | 1184046-14-7 |
| Functional Groups | Carbamoyl, Carboxylic Acid |
| SMILES Notation |
Synthetic Pathways
General Synthesis Overview
The synthesis of 1-(Tert-butylcarbamoyl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid typically begins with a tetrahydroquinoline precursor. The process involves functionalization steps to introduce the carbamoyl group and carboxylic acid functionality . These modifications are achieved through sequential reactions involving protection/deprotection strategies and selective substitution.
Step 1: Preparation of Tetrahydroquinoline
Tetrahydroquinoline can be synthesized via cyclization reactions involving aniline derivatives, aldehydes, and alkenes under controlled conditions . This step yields the foundational ring system necessary for further functionalization.
Step 3: Carboxylic Acid Functionalization
The carboxylic acid group at the fifth position can be introduced through oxidation or carboxylation reactions using appropriate catalysts or reagents such as CO .
Table 2: Key Reagents in Synthesis
| Reaction Step | Reagents Used |
|---|---|
| Tetrahydroquinoline Formation | Aniline, aldehyde, alkene |
| Carbamoylation | Tert-butylamine |
| Carboxylation | CO, Oxidizing Agents |
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol . Its stability is influenced by environmental factors such as pH and temperature; it is stable under neutral conditions but may degrade in strongly acidic or basic media.
Spectroscopic Characteristics
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide insights into the structural features of the compound:
-
NMR: Proton signals corresponding to aromatic hydrogens on the quinoline ring are observed alongside signals for aliphatic hydrogens in the tert-butyl group.
-
IR: Characteristic peaks include those for carbamoyl () stretching around and carboxylic acid () stretching near .
| Challenge | Description |
|---|---|
| Synthetic Complexity | Multiple steps with stringent conditions |
| Analytical Requirements | Advanced instrumentation needed |
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